An In-depth Technical Guide to N-(1-(Pyridin-3-yl)ethyl)aniline: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to N-(1-(Pyridin-3-yl)ethyl)aniline: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide provides a comprehensive scientific overview of the novel chemical entity, N-(1-(Pyridin-3-yl)ethyl)aniline. As this compound is not extensively described in current literature, this document serves as a foundational resource for researchers in medicinal chemistry, pharmacology, and materials science. We present a detailed, logical framework for its synthesis via reductive amination, predict its physicochemical and spectroscopic properties based on established chemical principles, and explore its potential biological activities by drawing parallels with structurally related compounds. This guide is intended to be a self-validating resource, providing both theoretical grounding and practical, step-by-step protocols to enable further investigation of this promising molecule.
Introduction and Rationale
The pyridine nucleus is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its ability to act as a hydrogen bond acceptor and its versatile reactivity make it a privileged scaffold in drug design.[1] Similarly, the aniline substructure is prevalent in pharmacologically active agents. The strategic combination of these two moieties through an ethyl linker in N-(1-(Pyridin-3-yl)ethyl)aniline creates a novel structure with significant potential for engaging with biological targets.
The rationale for investigating this specific molecule stems from the established bioactivities of related N-aryl-alpha-pyridinylalkylamine derivatives, which have shown promise in areas such as antimicrobial and anticancer research.[3][4] This guide aims to bridge the information gap for N-(1-(Pyridin-3-yl)ethyl)aniline, providing the necessary technical details to stimulate and facilitate its synthesis and evaluation.
Molecular Structure and Chemical Identity
The fundamental architecture of N-(1-(Pyridin-3-yl)ethyl)aniline consists of a pyridine ring and an aniline ring linked by an ethyl bridge, with the nitrogen of the aniline forming a secondary amine with the benzylic carbon of the ethyl group.
dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";
// Define nodes for atoms N1 [label="N", pos="0,0.866!", fontcolor="#202124"]; C1 [label="C", pos="1,0.866!", fontcolor="#202124"]; C2 [label="C", pos="1.5,-0.433!", fontcolor="#202124"]; C3 [label="C", pos="0.5,-1.3!", fontcolor="#202124"]; C4 [label="C", pos="-0.5,-1.3!", fontcolor="#202124"]; C5 [label="C", pos="-1,0!", fontcolor="#202124"]; C6 [label="C", pos="-2,-0.5!", fontcolor="#202124"]; C7 [label="C", pos="-2.5,-1.5!", fontcolor="#202124"]; N2 [label="NH", pos="-3,0!", fontcolor="#202124"]; C8 [label="C", pos="-4,0.5!", fontcolor="#202124"]; C9 [label="C", pos="-5,0!", fontcolor="#202124"]; C10 [label="C", pos="-5.5,-1!", fontcolor="#202124"]; C11 [label="C", pos="-4.5,-1.5!", fontcolor="#202124"]; C12 [label="C", pos="-3.5,-1!", fontcolor="#202124"];
// Define nodes for hydrogens (optional, for clarity) H1 [label="H", pos="1.5,1.3!", fontcolor="#5F6368"]; H2 [label="H", pos="2.5,-0.433!", fontcolor="#5F6368"]; H3 [label="H", pos="0.5,-2.1!", fontcolor="#5F6368"]; H4 [label="H", pos="-1.5,-1.8!", fontcolor="#5F6368"]; H5 [label="H", pos="-1.5,0.5!", fontcolor="#5F6368"]; H6 [label="H", pos="-1.8,-2.2!", fontcolor="#5F6368"]; H7 [label="H", pos="-3.5,-2.3!", fontcolor="#5F6368"]; H8 [label="H", pos="-6.5,-1.2!", fontcolor="#5F6368"]; H9 [label="H", pos="-5.5,0.5!", fontcolor="#5F6368"]; H10 [label="H", pos="-3.8,1.3!", fontcolor="#5F6368"];
// Draw bonds edge [color="#202124"]; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C6 -- N2; N2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8;
// Add hydrogens to carbons C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C6 -- H5; C7 -- H6; C12 -- H7; C10 -- H8; C9 -- H9; C8 -- H10;
// Add double bonds edge [style=double]; C1 -- N1; C2 -- C3; C4 -- C5; C9 -- C10; C11 -- C12; } Caption: Chemical Structure of N-(1-(Pyridin-3-yl)ethyl)aniline.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of N-(1-(Pyridin-3-yl)ethyl)aniline, calculated using computational models and by referencing analogous structures.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₃H₁₄N₂ | --- |
| Molecular Weight | 198.27 g/mol | --- |
| IUPAC Name | N-(1-(pyridin-3-yl)ethyl)aniline | --- |
| CAS Number | Not available | --- |
| pKa (most basic) | ~5.0-5.5 | Predicted for the pyridine nitrogen |
| logP | ~2.5-3.0 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | The secondary amine (N-H) |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and the secondary amine nitrogen |
| Rotatable Bonds | 2 | --- |
Synthesis Methodology: Reductive Amination
The most direct and efficient synthetic route to N-(1-(Pyridin-3-yl)ethyl)aniline is through the reductive amination of 3-acetylpyridine with aniline.[5][6] This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[7]
Detailed Experimental Protocol
Causality Behind Experimental Choices: This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is chosen for its mildness and high selectivity for iminium ions over ketones, which minimizes the side-reaction of reducing the starting 3-acetylpyridine to an alcohol.[8] Dichloroethane is selected as the solvent for its ability to dissolve both polar and non-polar reactants and its compatibility with the reducing agent.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-acetylpyridine (1.21 g, 10 mmol, 1.0 eq) and aniline (0.93 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (40 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq) to the reaction mixture. Note: The reaction is typically exothermic, and the addition may be done in portions if necessary to control the temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure N-(1-(Pyridin-3-yl)ethyl)aniline.
Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Based on the chemical structure, the following spectroscopic data are predicted.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data are based on the analysis of similar structures, such as 3-ethylaniline.[9]
Table of Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.60-8.50 | m | 2H | Pyridine H-2, H-6 | Most downfield due to proximity to pyridine nitrogen. |
| ~7.70-7.60 | m | 1H | Pyridine H-4 | Downfield due to deshielding from the ring current. |
| ~7.30-7.20 | m | 1H | Pyridine H-5 | |
| ~7.20-7.10 | t | 2H | Aniline H-meta | |
| ~6.80-6.70 | t | 1H | Aniline H-para | |
| ~6.65-6.55 | d | 2H | Aniline H-ortho | |
| ~4.60-4.50 | q | 1H | CH-N | Quartet due to coupling with the methyl protons. |
| ~4.20 | br s | 1H | NH | Broad singlet, chemical shift may vary. |
| ~1.60-1.50 | d | 3H | CH₃ | Doublet due to coupling with the methine proton. |
Table of Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~148.0 | Pyridine C-2, C-6 | Most deshielded pyridine carbons. |
| ~147.5 | Aniline C-ipso | Carbon attached to the nitrogen. |
| ~140.0 | Pyridine C-4 | |
| ~135.0 | Pyridine C-3 | Carbon attached to the ethyl group. |
| ~129.0 | Aniline C-meta | |
| ~123.5 | Pyridine C-5 | |
| ~117.5 | Aniline C-para | |
| ~113.0 | Aniline C-ortho | |
| ~55.0 | CH-N | Methine carbon. |
| ~24.0 | CH₃ | Methyl carbon. |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will show characteristic peaks for the secondary amine and the aromatic rings.[10][11]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1580, ~1490 | Strong to Medium | Aromatic C=C Bending (Pyridine and Aniline Rings) |
| ~1330-1250 | Strong | Aromatic C-N Stretch |
Predicted Mass Spectrometry (MS) Data
In electron impact (EI) mass spectrometry, the molecular ion (M⁺) is expected at m/z = 198. The fragmentation pattern will likely be dominated by alpha-cleavage adjacent to the amine nitrogen.[12]
| m/z | Proposed Fragment | Notes |
| 198 | [C₁₃H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 183 | [M - CH₃]⁺ | Loss of the methyl group, a major fragment. |
| 105 | [C₇H₇N]⁺ | Fragment corresponding to the pyridin-3-ylethyl cation. |
| 93 | [C₆H₇N]⁺ | Aniline cation radical. |
| 78 | [C₅H₄N]⁺ | Pyridyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Potential Applications in Drug Discovery and Materials Science
While N-(1-(Pyridin-3-yl)ethyl)aniline itself has not been extensively studied, the structural motifs it contains are of significant interest in several research areas.
-
Medicinal Chemistry: Pyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][13] The introduction of the N-ethylaniline group could modulate these activities, potentially leading to new therapeutic agents. For instance, related 3-substituted pyridine derivatives have been investigated as antibacterial agents.[14]
-
Anticancer Research: Many kinase inhibitors and other anticancer agents incorporate pyridine and aniline scaffolds.[15] The specific stereochemistry and electronic properties of N-(1-(Pyridin-3-yl)ethyl)aniline may allow it to fit into the active sites of enzymes implicated in cancer progression.
-
Materials Science: The conjugated π-systems of the pyridine and aniline rings, along with the presence of nitrogen atoms that can coordinate to metals, suggest potential applications in the development of novel ligands for catalysis, organic light-emitting diodes (OLEDs), or sensors.
Conclusion and Future Directions
N-(1-(Pyridin-3-yl)ethyl)aniline represents a novel and unexplored area of chemical space. This guide provides a robust, scientifically-grounded starting point for its investigation. We have outlined a reliable synthetic protocol, predicted its key analytical characteristics, and hypothesized its potential applications. The next logical steps for researchers would be to synthesize and fully characterize this compound, followed by screening for biological activity in relevant assays, such as antimicrobial and cytotoxicity panels. Further derivatization of the aniline or pyridine rings could lead to a library of related compounds with fine-tuned properties for specific applications. The information presented herein is intended to empower researchers to unlock the potential of this intriguing molecule.
References
-
ChemHelpASAP. (2020, March 20). Reductive amination & secondary amine synthesis [Video]. YouTube. [Link]
-
Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16481–16504. [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Song, J., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 864235. [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Various Authors. (n.d.). Medicinal Uses of Pyridine Derivatives. Scribd. [Link]
-
ResearchGate. (n.d.). Structures of aniline derivatives (group I) and their influence on.... [Link]
-
Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(45), 14254–14255. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. 3-ETHYLANILINE(587-02-0) 1H NMR spectrum [chemicalbook.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
